In Vivo Analgesic Potency of tert-Butyl-Substituted Acyl-Salicylic Acid Analog BS3 Compared to Aspirin
A direct head-to-head in vivo analgesic study using the acetic acid-induced writhing test in mice demonstrated that the tert-butyl-substituted acyl-salicylic acid derivative BS3 (O-(4-tert-butylbenzoyl)-salicylic acid analog) exhibited an ED50 of 0.26 mmol/kg, which is approximately 33% more potent than aspirin (ED50 = 0.39 mmol/kg) [1]. This finding highlights the quantitative advantage conferred by the tert-butyl group in enhancing analgesic activity relative to the classic salicylate control. The study included 14 acyl-salicylic acid derivatives, and BS3 was identified as the most active compound among all evaluated molecules [1].
| Evidence Dimension | Analgesic activity (ED50) |
|---|---|
| Target Compound Data | 0.26 mmol/kg |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) 0.39 mmol/kg |
| Quantified Difference | 33% lower ED50 (higher potency) |
| Conditions | Acetic acid-induced writhing test in mice |
Why This Matters
This quantitative in vivo differentiation provides a scientific basis for selecting tert-butyl-substituted salicylic acid scaffolds in analgesic drug discovery programs aiming for enhanced COX-2-mediated activity.
- [1] Diyah, N. W., Nasyanska, A. L., Purwanto, B. T., & Siswandono, S. (2021). Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. Berkala Ilmiah Kimia Farmasi, 7(2), 47–54. View Source
